molecular formula C18H16FN3O2 B6028261 N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B6028261
M. Wt: 325.3 g/mol
InChI Key: FRTAMHNSCGRJBF-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a fluorophenoxy acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)20-17-10-11-22(21-17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTAMHNSCGRJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound.

    Benzylation: The pyrazole ring can be benzylated using benzyl halides under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the benzylated pyrazole with 4-fluorophenoxyacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-bromophenoxy)acetamide
  • N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it potentially more effective in its applications compared to its analogs.

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